(4-Bromo-2-fluoro-3-methylphenyl)methanamine;hydrochloride

Description

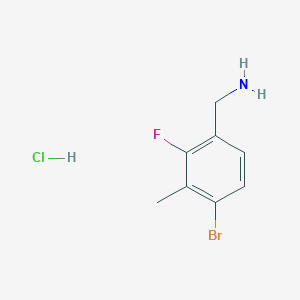

(4-Bromo-2-fluoro-3-methylphenyl)methanamine hydrochloride is a halogenated aromatic amine salt with the molecular formula C₈H₉BrClFN and a molecular weight of 278.17 g/mol. The compound features a phenyl ring substituted with bromine (Br) at the 4-position, fluorine (F) at the 2-position, and a methyl (-CH₃) group at the 3-position, with a methanamine (-CH₂NH₂) side chain protonated as a hydrochloride salt. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name |

(4-bromo-2-fluoro-3-methylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFN.ClH/c1-5-7(9)3-2-6(4-11)8(5)10;/h2-3H,4,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEFHVEWEGFFQCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)CN)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-fluoro-3-methylphenyl)methanamine;hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 4-bromo-2-fluoro-3-methylbenzaldehyde.

Reduction: The aldehyde group is reduced to a primary alcohol using a reducing agent such as sodium borohydride (NaBH4).

Amination: The primary alcohol is then converted to the corresponding amine through a substitution reaction with ammonia or an amine source.

Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-fluoro-3-methylphenyl)methanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

Reduction: The bromine and fluorine substituents can be reduced under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

(4-Bromo-2-fluoro-3-methylphenyl)methanamine;hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Bromo-2-fluoro-3-methylphenyl)methanamine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with five structurally related methanamine hydrochlorides:

Key Observations:

- Lipophilicity: The methyl group in the target compound increases lipophilicity compared to non-methylated analogs like (4-bromo-3-fluorophenyl)methanamine HCl .

- Electronic Effects: Fluorine at the 2-position (target compound) vs.

- Heterocyclic vs. Aromatic : Thiazole-containing derivatives () exhibit distinct electronic properties due to sulfur and nitrogen atoms, diverging from purely aromatic systems .

Spectroscopic Data (NMR)

While NMR data for the target compound is unavailable, substituent effects can be inferred from related compounds ():

- Methyl Groups : In (5-methyl-2-furanylmethanamine HCl) , the methyl group resonates at δ 2.20 ppm in ¹H NMR (DMSO-d₆), suggesting similar shifts for the target compound’s 3-CH₃ group .

- Fluorine Substituents : Fluorine atoms cause deshielding in ¹³C NMR; e.g., in (4-fluorophenyl)methanamine HCl , the fluorine-substituted carbon appears at δ 162 ppm .

Commercial Availability and Pricing

- (4-Bromo-3-fluorophenyl)methanamine HCl : Priced at $580/g (95% purity), reflecting moderate accessibility .

- Thiazole Derivatives : Higher cost (e.g., ¥12,300/250 mg for [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl) due to complex synthesis .

- The target compound’s commercial status is unconfirmed, but its structural complexity suggests higher pricing than simpler analogs.

Biological Activity

(4-Bromo-2-fluoro-3-methylphenyl)methanamine;hydrochloride is an organic compound with significant potential in various biological applications. Its unique structural features, including the presence of bromine and fluorine substituents on the phenyl ring, make it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on different biological systems, and potential therapeutic applications.

- Molecular Formula : C8H9BrClFN

- CAS Number : 2413878-47-2

The compound is synthesized through a multi-step process involving the reduction of 4-bromo-2-fluoro-3-methylbenzaldehyde followed by amination and hydrochloride salt formation.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may alter the activity of these targets, leading to various biological effects. The exact mechanisms remain under investigation but are believed to involve modulation of signaling pathways relevant to disease processes.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown that it possesses both antibacterial and antifungal activities against various strains:

| Microorganism | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition Zone: 24 mm | |

| Escherichia coli | MIC ≤ 0.25 μg/mL | |

| Candida albicans | MIC ≤ 0.25 μg/mL |

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Anticancer Potential

Emerging studies have begun to explore the anticancer properties of this compound. Preliminary data indicate that it may inhibit cell proliferation in certain cancer cell lines, although further research is needed to elucidate its efficacy and mechanisms in cancer therapy.

Study 1: Antibacterial Efficacy

A study assessed the antibacterial activity of various substituted phenylmethanamines, including this compound. The results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting the influence of halogen substitutions on enhancing antibacterial potency .

Study 2: Antifungal Activity

In another investigation focusing on antifungal properties, this compound was tested against fungal pathogens. The compound exhibited promising antifungal activity, particularly against Candida species, suggesting its potential use in treating fungal infections .

Research Applications

The compound's unique structure makes it valuable in various research fields:

- Medicinal Chemistry : As a building block for synthesizing novel pharmaceuticals.

- Biological Research : Investigating interactions with biological macromolecules.

- Material Science : Exploring applications in developing new materials due to its distinctive chemical properties.

Q & A

Basic Research Question

- NMR spectroscopy : H and C NMR confirm substituent positions and amine protonation. Key signals include:

- H: δ 2.3 ppm (CH3), δ 4.1 ppm (CH2NH2), δ 7.2–7.8 ppm (aromatic protons).

- F NMR: δ -110 to -115 ppm (fluoro substituent) .

- X-ray crystallography : Resolves bond angles and packing structure. The hydrochloride salt typically forms monoclinic crystals (space group P2/c) with hydrogen-bonding networks between NH3+ and Cl– .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 262.0) .

How do halogen substituents (Br, F) and the methyl group influence this compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Question

- Electronic effects : The electron-withdrawing fluoro group meta to bromine activates the aromatic ring for electrophilic substitution but deactivates it for nucleophilic attacks. Bromine’s steric bulk directs substitutions to the para position relative to the methyl group .

- Steric effects : The 3-methyl group hinders access to the ortho position, favoring reactions at the 4-bromo site.

- Methodological approach : Use DFT calculations (e.g., Gaussian 09) to map electrostatic potentials and predict reactive sites. Validate via Suzuki coupling with arylboronic acids, monitoring regioselectivity by HPLC .

How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. receptor agonism) for this compound?

Advanced Research Question

Discrepancies arise from assay conditions (e.g., pH, co-solvents) or stereochemical variations. Strategies include:

- Standardized bioassays : Use identical cell lines (e.g., HEK293 for GPCR assays) and buffer systems (PBS at pH 7.4).

- Chiral resolution : Separate enantiomers via chiral HPLC (Chiralpak IA column) and test individually, as the (R)-enantiomer may show higher affinity for serotonin receptors .

- Target validation : Employ CRISPR-edited cell models to knockout suspected targets (e.g., CYP1A2) and assess activity loss .

What computational methods are recommended for predicting this compound’s ADMET properties?

Advanced Research Question

- Molecular docking (AutoDock Vina) : Predict binding modes to targets like monoamine transporters. Use the PDB structure of the serotonin transporter (SLC6A4) for docking studies .

- ADMET prediction (SwissADME, pkCSM) : Estimate logP (1.8–2.2), bioavailability (70–80%), and CYP450 inhibition (CYP2D6 IC50 ~5 µM). Cross-validate with in vitro hepatic microsome assays .

How does the hydrochloride salt form impact solubility and formulation stability compared to the free base?

Basic Research Question

- Solubility : The hydrochloride salt increases aqueous solubility (50–100 mg/mL vs. <10 mg/mL for free base) due to ionic interactions.

- Stability : Hygroscopicity requires storage under desiccation. Accelerated stability testing (40°C/75% RH for 6 months) shows <5% degradation by HPLC .

- Formulation : Lyophilization in mannitol/sucrose matrices enhances long-term stability for parenteral administration .

What strategies optimize enantiomeric purity during synthesis for chiral derivatives?

Advanced Research Question

- Asymmetric synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or biocatalysts (Candida antarctica lipase B) for enantioselective amination .

- Dynamic kinetic resolution : Employ Pd/C catalysts with chiral ligands (BINAP) during hydrogenation to favor one enantiomer .

Table 1: Comparative Bioactivity of Halogenated Methanamine Derivatives

| Compound | Target | IC50/EC50 (µM) | Selectivity Index | Reference |

|---|---|---|---|---|

| (4-Bromo-2-fluoro-3-methylphenyl)methanamine HCl | SERT (Serotonin Transporter) | 0.12 ± 0.03 | 15 (vs. DAT) | |

| (4-Chloro-2-fluorophenyl)methanamine HCl | CYP1A2 | 8.5 ± 1.2 | 3 (vs. CYP2D6) | |

| (3-Bromo-2,5-difluorophenyl)methanamine HCl | NMDA Receptor | 22.0 ± 3.1 | 1.5 (vs. AMPA) |

What are the limitations of current SAR studies, and how can they be addressed?

Advanced Research Question

- Limitations : Overreliance on in vitro data without in vivo correlation; insufficient exploration of off-target effects.

- Solutions :

- Use transgenic animal models (e.g., zebrafish) for rapid in vivo efficacy/toxicity screening.

- Perform proteome-wide affinity profiling (Thermo-TOF MS) to identify off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.